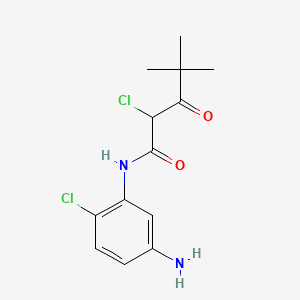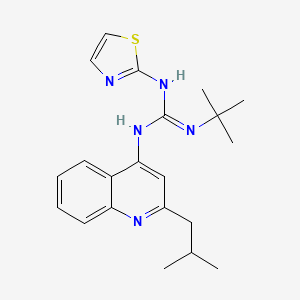
2-Chloro-3-(ethylsulfanyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(ethylsulfanyl)prop-1-ene is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a double bond in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethylsulfanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens like bromine and chlorine, as well as hydrogen halides like hydrogen chloride, are used in addition reactions, often in the presence of a catalyst or under UV light.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Addition Reactions: Products include dihalides and haloalkanes.
Aplicaciones Científicas De Investigación
2-Chloro-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(ethylsulfanyl)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond make the compound susceptible to nucleophilic attack, leading to substitution or addition reactions. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(methylsulfanyl)prop-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Chloro-2-(ethylsulfanyl)prop-1-ene: Similar structure but with the chlorine and ethylsulfanyl groups on different carbon atoms.
2-Bromo-3-(ethylsulfanyl)prop-1-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-3-(ethylsulfanyl)prop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and an ethylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
70966-91-5 |
|---|---|
Fórmula molecular |
C5H9ClS |
Peso molecular |
136.64 g/mol |
Nombre IUPAC |
2-chloro-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-3-7-4-5(2)6/h2-4H2,1H3 |
Clave InChI |
LGNXWJMWEGWKBC-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



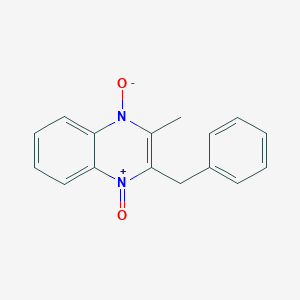
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
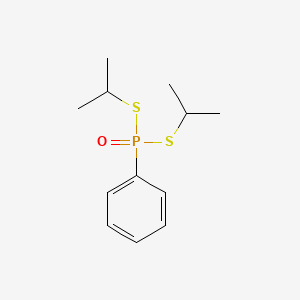
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
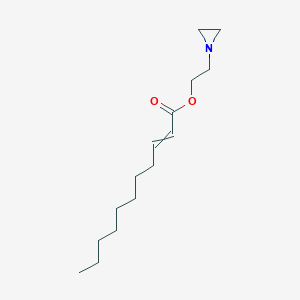
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
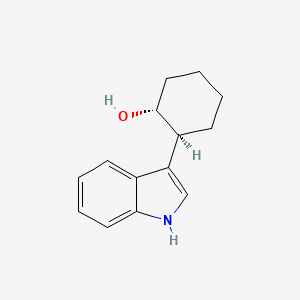
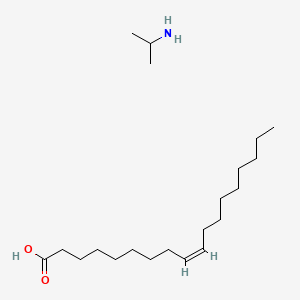


![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
